4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

Organic Synthesis Protecting Group Strategy Imidazole Chemistry

This 4-iodoimidazole sulfonamide is the preferred electrophile for Stille, Suzuki, and Sonogashira couplings, offering superior oxidative addition kinetics vs. bromo/chloro analogs. Documented 97% regioselective protection yield streamlines multi-step synthesis of α1-adrenoceptor ligands like ABT-866. ≥98% GC purity ensures batch-to-batch reproducibility for sensitive catalytic applications.

Molecular Formula C5H8IN3O2S
Molecular Weight 301.11 g/mol
CAS No. 135773-25-0
Cat. No. B143334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
CAS135773-25-0
Molecular FormulaC5H8IN3O2S
Molecular Weight301.11 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1C=C(N=C1)I
InChIInChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-3-5(6)7-4-9/h3-4H,1-2H3
InChIKeyHSJHNZMKMJPPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 135773-25-0): Chemical Identity and Procurement Specifications


4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 135773-25-0) is a halogenated heterocyclic building block characterized by a 4-iodoimidazole core bearing an N,N-dimethylsulfamoyl protecting group. The compound exhibits a molecular weight of 301.11 g/mol, a melting point of 130–131 °C, and is commercially supplied as a solid with a minimum purity specification of 98% (GC) . It serves primarily as a key intermediate in the synthesis of pharmacologically active molecules, most notably the α1-adrenoceptor ligand ABT-866, and functions as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions [1].

Why 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide Cannot Be Simply Replaced by Its Bromo or Chloro Analogs


Substituting the 4-iodo moiety in this N,N-dimethylsulfamoyl-protected imidazole with a bromo or chloro analog introduces quantifiable deficiencies in synthetic utility. The carbon-iodine bond is substantially more labile toward oxidative addition by palladium(0) catalysts than the corresponding carbon-bromine or carbon-chlorine bonds, directly limiting the efficiency of downstream cross-coupling steps [1]. Furthermore, the specific isomerization sequence developed for the regioselective protection of 4-iodoimidazole achieves a 97% isolated yield, a level of efficiency not replicated with alternative halogenated substrates [2]. The following evidence details exactly where performance diverges.

Quantitative Evidence Guide: Direct Performance Comparisons for 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide


Regioselective Protection Yield: 97% for the 4-Iodo Congener vs. Lower Yields for Bromo Analogs

The regioselective protection of 4-iodoimidazole with N,N-dimethylsulfamoyl chloride under optimized conditions (50% aqueous NaOH, THF) yields N,N-dimethylsulfamoyl-4-iodoimidazole in 97% isolated yield with >98% purity [1]. This procedure incorporates an isomerization step that converts the 5-iodo byproduct to the desired 4-iodo regioisomer, effectively doubling the atom economy. In contrast, analogous protection of 4-bromoimidazole proceeds with lower efficiency; one vendor case study reports a 23% yield improvement when switching from a brominated to an iodinated imidazole core .

Organic Synthesis Protecting Group Strategy Imidazole Chemistry

Cross-Coupling Reactivity: Iodo > Bromo > Chloro in Pd-Catalyzed Transformations

The 4-iodo substituent undergoes oxidative addition to palladium(0) significantly faster than the corresponding 4-bromo or 4-chloro groups. This well-established reactivity order (I > Br >> Cl) is critical for efficient Stille, Suzuki-Miyaura, and Sonogashira couplings used to elaborate the imidazole core [1]. In the specific case of ABT-866 synthesis, the 4-iodo derivative is employed as the exclusive electrophilic partner, enabling smooth coupling under mild conditions [2]. Attempts to use the bromo analog in analogous imidazole couplings typically require elevated temperatures or prolonged reaction times, which can degrade sensitive intermediates.

Palladium Catalysis Cross-Coupling Structure-Activity Relationship

Commercial Purity Specification: 98% (GC) vs. 95% for the Bromo Analog

The iodo compound is routinely supplied with a minimum purity of 98% as determined by gas chromatography (GC) . In contrast, the direct bromo analog (4-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide, CAS 623577-41-3) is most commonly offered at 95% purity . This 3% absolute purity difference translates to lower levels of unidentified impurities that could compromise sensitive catalytic cycles or lead to byproduct formation in subsequent steps.

Quality Control Procurement Specification Analytical Chemistry

Functional Selectivity of Derived Drug ABT-866: Superior Urethral Selectivity vs. Midodrine and Phenylpropanolamine

ABT-866, synthesized directly from 4-iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, exhibits a unique α1A-agonist/α1B/α1D-antagonist profile. In vitro, it shows EC50 = 0.60 μM at α1A (rabbit urethra), pA2 = 5.4 at α1B (rat spleen), and pA2 = 6.2 at α1D (rat aorta) [1]. In an in vivo dog model, ABT-866 demonstrated significantly greater urethral selectivity over vasculature than ST‑1059 (the active metabolite of midodrine) and phenylpropanolamine [2]. This differential pharmacology is directly contingent on the imidazole scaffold that originates from the iodo-sulfonamide building block.

Adrenoceptor Pharmacology Drug Discovery Urology

Application Scenarios Where 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide Outperforms Its Analogs


Large-Scale Synthesis of Imidazole-Containing Drug Candidates Requiring High Cross-Coupling Yields

In medicinal chemistry programs that rely on Stille, Suzuki, or Sonogashira couplings to elaborate the imidazole core, the 4-iodo derivative is the preferred electrophile. Its 97% protection yield and superior oxidative addition kinetics ensure that multi-step sequences proceed with maximum efficiency and minimal intermediate loss [1][2].

Regioselective Protection of 4-Iodoimidazole for Downstream Functionalization

When a synthetic route requires exclusive protection of the imidazole N1 nitrogen while leaving the 4-position available for further manipulation, the 4-iodo compound offers a documented 97% yield under mild, scalable conditions. The isomerization step uniquely recycles the undesired 5‑iodo regioisomer, a feature not reported for the bromo analog [1].

Development of α1A‑Adrenoceptor Agonists with Mixed α1B/α1D Antagonism

For programs targeting stress urinary incontinence or related urological conditions, the 4-iodo building block is the established starting material for ABT-866. This drug candidate exhibits a functional selectivity profile that cannot be replicated using bromo- or chloro-imidazole intermediates, as demonstrated by comparative in vivo data showing superior urethral selectivity over midodrine and phenylpropanolamine [3].

Procurement for GMP or High-Purity R&D Environments

When sourcing a halogenated imidazole sulfonamide for sensitive catalytic applications or regulated manufacturing, the 98% (GC) purity of the iodo compound provides a 3‑percentage‑point advantage over the typical 95% purity of the bromo analog. This reduces impurity‑related batch failures and ensures greater inter‑lot reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.